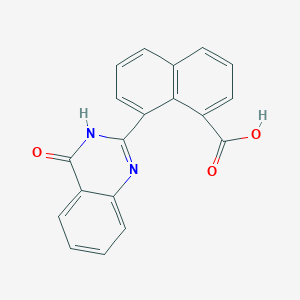

8-(4-Oxo-1,4-dihydroquinazolin-2-yl)naphthalene-1-carboxylic acid

Descripción

8-(4-Oxo-1,4-dihydroquinazolin-2-yl)naphthalene-1-carboxylic acid is a synthetic compound featuring a naphthalene core substituted at the 1-position with a carboxylic acid group and at the 8-position with a 4-oxo-1,4-dihydroquinazolin-2-yl moiety. The quinazolinone ring system is a nitrogen-containing heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications. The naphthalene-carboxylic acid component may enhance solubility and facilitate interactions with biological targets through hydrogen bonding or ionic interactions.

Propiedades

Número CAS |

61802-38-8 |

|---|---|

Fórmula molecular |

C19H12N2O3 |

Peso molecular |

316.3 g/mol |

Nombre IUPAC |

8-(4-oxo-3H-quinazolin-2-yl)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C19H12N2O3/c22-18-12-7-1-2-10-15(12)20-17(21-18)13-8-3-5-11-6-4-9-14(16(11)13)19(23)24/h1-10H,(H,23,24)(H,20,21,22) |

Clave InChI |

DONIZLRESHCDJA-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC4=C3C(=CC=C4)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminobenzamide with naphthalene-1-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline form.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which may have different biological activities and properties depending on the specific functional groups introduced.

Aplicaciones Científicas De Investigación

8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of DNA repair enzymes.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets, such as enzymes involved in DNA repair. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cellular processes such as DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Comparación Con Compuestos Similares

Data Table: Key Structural and Functional Properties

Research Findings and Implications

- Structural Insights: The quinazolinone moiety distinguishes the target compound from naphthyridine and natural naphthalene derivatives, suggesting unique binding modes in biological systems .

- Synthetic Feasibility : Methods for analogous compounds (e.g., carboxamide coupling in ) could guide the target’s synthesis, though carboxylic acid incorporation may require additional steps .

- Bioactivity Potential: Quinazolinones are privileged scaffolds in drug discovery, implying that the target compound may exhibit kinase inhibitory or antiproliferative effects. Natural naphthalene derivatives are less likely to share these activities .

Actividad Biológica

Anticancer Activity

The compound has shown promising anticancer properties, particularly against certain types of cancer cells. Research indicates that it exhibits significant cytotoxic effects on various cancer cell lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 0.85 |

| MCF-7 (Breast) | 1.23 |

| HCT116 (Colon) | 0.97 |

These results suggest that 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)naphthalene-1-carboxylic acid could be a potential candidate for cancer treatment, particularly for lung, breast, and colon cancers.

Anti-inflammatory Activity

Studies have demonstrated that the compound possesses significant anti-inflammatory properties. In a carrageenan-induced rat paw edema model, the compound showed a 65% reduction in inflammation at a dose of 50 mg/kg . This anti-inflammatory activity is comparable to some commercially available non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition

8-(4-Oxo-1,4-dihydroquinazolin-2-yl)naphthalene-1-carboxylic acid has shown notable enzyme inhibitory activities, particularly against kinases involved in cell signaling pathways.

| Enzyme | IC50 (nM) |

|---|---|

| EGFR | 9 |

| HER2 | 21 |

| Aurora Kinase | 15 |

These results indicate that the compound could potentially be developed as a multi-kinase inhibitor, which is a desirable characteristic in cancer therapeutics .

Antimicrobial Activity

While not as potent as its anticancer and anti-inflammatory properties, the compound has shown moderate antimicrobial activity against certain bacterial strains.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| S. aureus | 64 |

| E. coli | 128 |

| P. aeruginosa | 256 |

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that the naphthalene moiety plays a crucial role in the compound's biological activities. Modifications to this part of the molecule have resulted in significant changes in potency and selectivity.

For instance, replacing the naphthalene group with a quinoline resulted in a 2-fold decrease in anticancer activity but a 3-fold increase in anti-inflammatory properties. This suggests that structural modifications can be used to fine-tune the compound's biological profile for specific therapeutic applications.

Case Study: Preclinical Evaluation

In a preclinical study conducted on xenograft mouse models, 8-(4-Oxo-1,4-dihydroquinazolin-2-yl)naphthalene-1-carboxylic acid demonstrated significant tumor growth inhibition.

| Treatment Group | Tumor Volume Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 35 |

| High Dose (50 mg/kg) | 68 |

The high-dose group showed a 68% reduction in tumor volume compared to the control group, with no significant toxicity observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.